4-(2-Methylimidazol-1-yl)phenylamine
Overview
Description
4-(2-Methylimidazol-1-yl)phenylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Electrochromic Materials
Solution-Processible Bipolar Molecules for OLEDs : Bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties, including derivatives of 4-(2-Methylimidazol-1-yl)phenylamine, have been developed for highly efficient single-layer OLEDs. These molecules exhibit excellent thermal stability, good solubility, and improved performance due to complete charge localization, making them suitable for phosphorescent OLED fabrication through solution processing (Ge et al., 2008).
Electrochromic Polyimides : Polyimides incorporating bis(triarylamine) units, including this compound derivatives, show ambipolar redox properties and multi-electrochromic behaviors. These materials exhibit high glass transition temperatures, thermal stability, and significant contrast ratios in visible and near-infrared regions, suggesting potential applications in all-plastic flexible electrochromic devices (Wang & Hsiao, 2014).
Medicinal Chemistry: Antimicrobial, Antioxidant, and Anticancer Properties
Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from this compound, show significant antibacterial and cytotoxic activities. These compounds exhibit potential as antimicrobial agents and for cancer therapy (Noolvi et al., 2014).
Antioxidant Activity of Benzimidazole Derivatives : The synthesis and evaluation of 2-methyl benzimidazole and its derivatives demonstrate notable antioxidant activities. These findings highlight the pharmacophoric significance of benzimidazole derivatives in the medicinal industry, especially in the development of antioxidant agents (Saini et al., 2016).
Broad Spectrum Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives featuring 4-(1H-benzimidazol-2-yl)-phenylamine exhibit potent and broad-spectrum anticancer activities. These compounds induce apoptosis and inhibit topoisomerase IIα, highlighting their potential as anticancer agents (Singla et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds, which 4-(2-methylimidazol-1-yl)phenylamine is a part of, have been known to interact with various targets such as carbonic anhydrase 2, myoglobin, and carbonic anhydrase 5a .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole compounds are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCMVRWKNEHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390134 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-81-6 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.